(S)-Mapracorat

Overview

Description

(S)-Mapracorat is a synthetic glucocorticoid receptor agonist that has been developed as a potential treatment for various inflammatory and immune-mediated diseases. It has been shown to have potent anti-inflammatory effects, with a reduced risk of side effects compared to traditional glucocorticoids. In

Scientific Research Applications

Anti-Inflammatory Effects in Ocular Diseases

(S)-Mapracorat, also known as a selective glucocorticoid receptor agonist (SEGRA), shows significant potential in treating ocular diseases. In a study by Cavet et al. (2010), mapracorat demonstrated potent anti-inflammatory effects in corneal epithelial cells under osmotic stress, a condition mimicking some pathophysiological changes seen in dry eye disease. This indicates its efficacy in potentially treating dry eye disease (Cavet, Harrington, Ward, & Zhang, 2010).

Treatment of Allergic Conjunctivitis

Mapracorat has shown promise in treating allergic conjunctivitis. Baiula et al. (2014) found that mapracorat, when administered in the conjunctival sac of guinea pigs, effectively reduced clinical signs, eosinophil infiltration, and eosinophil peroxidase activity in the conjunctiva. It also decreased conjunctival mRNA levels and protein expression of chemokines CCL5 and CCL11 (Baiula, Bedini, Baldi, Cavet, Govoni, & Spampinato, 2014).

Mechanisms Underlying Anti-Inflammatory Properties

Mapracorat's anti-inflammatory properties are partially mediated by MAP kinase phosphatase-1 (MKP-1), as shown by Vollmer et al. (2012). This study highlights mapracorat’s potential for augmenting endogenous anti-inflammatory regulators, indicating a unique mechanism of action compared to traditional corticosteroids (Vollmer, Stockhausen, & Zhang, 2012).

Pharmacokinetics in Ocular Application

Proksch et al. (2011) explored the ocular pharmacokinetics of mapracorat in rabbits and monkeys. Their research indicates that mapracorat is rapidly absorbed and widely distributed in ocular tissues, suggesting its suitability for various ocular diseases (Proksch, Lowe, & Ward, 2011).

Efficacy in Ocular Allergic Disorders

Mapracorat has shown efficacy in reducing allergic and inflammatory reactions in allergic conjunctivitis. Cavet et al. (2011) demonstrated that mapracorat significantly reduced cytokine release and intercellular adhesion molecule 1 (ICAM-1) in human conjunctival fibroblasts and epithelial cells, supporting its potential use in treating allergic eye disorders (Cavet, Volhejn, Harrington, & Zhang, 2011).

properties

IUPAC Name |

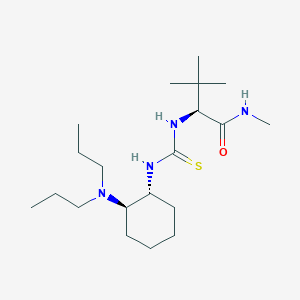

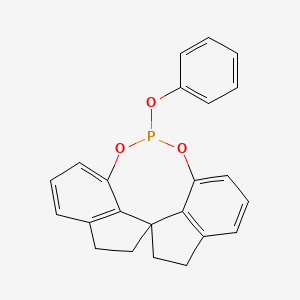

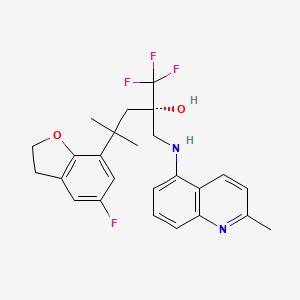

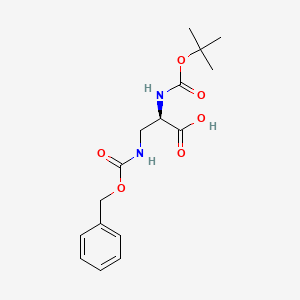

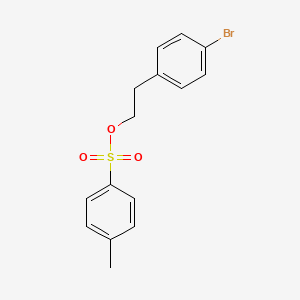

(2S)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFOYBQOIPQFY-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC[C@@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Mapracorat | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)